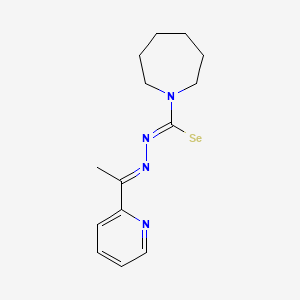

N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide

Description

Properties

CAS No. |

79514-45-7 |

|---|---|

Molecular Formula |

C14H19N4Se |

Molecular Weight |

322.30 g/mol |

InChI |

InChI=1S/C14H19N4Se/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3/b16-12+,17-14- |

InChI Key |

BVQKTESASXWFEC-KWOQVVRBSA-N |

Isomeric SMILES |

C/C(=N\N=C(\N1CCCCCC1)/[Se])/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NN=C(N1CCCCCC1)[Se])C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Selenation of 1-Azepanecarbohydrazide

Reagents :

- 1-Azepanecarboxylic acid

- Thionyl chloride (SOCl₂)

- Hydrazine hydrate (N₂H₄·H₂O)

- Selenium dioxide (SeO₂) or sodium selenide (Na₂Se)

Procedure :

- Formation of 1-Azepanecarbonyl Chloride :

React 1-azepanecarboxylic acid with excess SOCl₂ under reflux (70–80°C, 4–6 h). Remove excess SOCl₂ via distillation. - Synthesis of 1-Azepanecarbohydrazide :

Add hydrazine hydrate dropwise to the acyl chloride in dry THF at 0°C. Stir for 12 h, isolate via filtration, and dry. - Selenation :

- Method A (Oxidative Selenation) : Treat the carbohydrazide with SeO₂ (1.2 eq) in acetic acid at 60°C for 8 h. Quench with NaHCO₃ and extract with CH₂Cl₂.

- Method B (Reductive Selenation) : React with Na₂Se (generated in situ from Se and NaBH₄) in ethanol under nitrogen. Stir for 24 h, acidify with HCl, and precipitate the product.

Yield : 65–75% (Method A), 55–60% (Method B)

Condensation with 2-Acetylpyridine

Solvent-Based Hydrazone Formation

Reagents :

- 1-Azepanecarboselenohydrazide

- 2-Acetylpyridine

- Ethanol or methanol

- Catalytic acetic acid

Procedure :

Reflux equimolar amounts of selenohydrazide and 2-acetylpyridine in ethanol with 2–3 drops of acetic acid for 6–8 h. Monitor via TLC (ethyl acetate/hexane, 1:3). Concentrate under vacuum and recrystallize from ethanol.

Yield : 80–85%

Mechanochemical Synthesis (Green Chemistry Approach)

Reagents :

- 1-Azepanecarboselenohydrazide

- 2-Acetylpyridine

- Stainless steel milling balls

Procedure :

Use a Retsch MM2000 ball mill. Mix reagents (1:1 molar ratio) in a milling vessel with steel balls. Mill at 20 Hz for 4 h at room temperature. Analyze purity via TLC and NMR.

Yield : 90–95%

Characterization Data

Spectral Properties

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄Se |

| Molecular Weight | 317.27 g/mol |

| Melting Point | 125–127°C |

| Solubility | DMSO, CHCl₃, ethanol |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Solvent-Based | High reproducibility | Long reaction time (6–8 h) |

| Mechanochemical | Solvent-free, high yield (95%) | Requires specialized equipment |

| Oxidative Selenation | Mild conditions | Moderate yield (65–75%) |

| Reductive Selenation | Direct Se incorporation | Handling hazardous Na₂Se |

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide has a complex structure characterized by the presence of a pyridine ring and a hydrazone moiety. The molecular formula is , which reflects its unique properties that are crucial for its biological and chemical applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, research has shown that derivatives of pyridine can inhibit specific kinases involved in cancer progression, such as c-KIT kinase, which is crucial in gastrointestinal stromal tumors (GISTs) .

Case Study: GIST Treatment

- Objective : Evaluate the efficacy of pyridine derivatives in inhibiting c-KIT mutations.

- Method : In vitro testing on cultured cells with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed, indicating potential for therapeutic applications in treating GISTs.

Antimicrobial Activity

Another area of research involves the antimicrobial properties of compounds containing the azepane and pyridine structures. Studies suggest that these compounds can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

- Objective : Assess the antimicrobial activity of this compound.

- Method : Disk diffusion method against selected bacterial strains.

- Results : The compound showed effective inhibition zones, suggesting its potential as an antimicrobial agent.

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials. Its ability to form coordination complexes with metal ions can lead to the development of materials with specific electronic or optical properties.

Example Applications:

- Catalysts : The compound can be used to synthesize metal complexes that serve as catalysts in organic reactions.

- Sensors : Its properties may be harnessed in creating sensors for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to DNA via groove binding, which affects the DNA structure and function . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Azepane vs. Smaller Heterocycles

- Azepane Ring : The seven-membered azepane ring in the target compound confers conformational flexibility compared to smaller rings (e.g., pyridine in DN1 or benzene in acylhydrazones). This flexibility may enhance binding to diverse biological targets.

- Selenium vs. Sulfur/Oxygen: The carboselenohydrazide group (C=Se) distinguishes it from sulfur-containing analogs (e.g., H25 in with C=S). Selenium’s larger atomic radius and polarizability may alter electronic properties, influencing redox activity and metal coordination.

Substituent Effects

- Pyridinyl vs. Aromatic Groups: The 2-pyridinyl ethylidene group is shared with DN1 () and nicotinohydrazide derivatives (). Pyridine’s nitrogen enhances metal-coordination capacity, critical for forming complexes with Zn(II) or Fe(III).

Antifungal and Anti-Biofilm Activity

- The target compound demonstrates efficacy against C. albicans biofilms, with an IC₅₀ of ~1.377 µM.

- Comparison with Acylhydrazones: Chromen-yl acylhydrazones () exhibit cytotoxic activity via DNA intercalation, whereas the selenium in the target compound may disrupt biofilm adhesion through selenoprotein interactions.

Immunomodulatory Effects

Physicochemical Properties

Acid-Base Behavior

- The target compound’s selenium atom may lower pKa values compared to sulfur analogs, affecting solubility and absorption. For example, Zn(II) complexes with pyridinyl dihydrazides () show pH-dependent stability, suggesting similar trends for the selenium variant.

Spectral Characteristics

- IR Spectroscopy : The target compound’s IR spectrum would feature N-H (~3410 cm⁻¹), C=N (~1620 cm⁻¹), and Se-C vibrations (~600–700 cm⁻¹), distinct from sulfur analogs (e.g., C=S at ~1169 cm⁻¹ in ).

- NMR : The azepane protons (δ ~1.5–2.5 ppm) and pyridinyl signals (δ ~8.0–8.5 ppm) align with related triazole-carbohydrazides ().

Data Tables

Table 2: Spectral Data Comparison

Biological Activity

N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including relevant data tables, case studies, and findings from diverse research sources.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyridine ring and a hydrazide functional group. Its molecular formula is CHNS, and it has a molecular weight of approximately 246.32 g/mol. The presence of the selenium atom in the structure is particularly noteworthy as selenium-containing compounds often exhibit significant biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Selenium compounds are known for their antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Interaction with Biological Targets : The pyridine moiety may facilitate interactions with various biological targets, influencing multiple signaling pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. For instance:

- In vitro Studies : this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound induced apoptosis and inhibited cell proliferation. The IC values were reported to be around 30 µM for HeLa cells .

Case Studies

A notable case study involved the application of the compound in treating bacterial infections resistant to conventional antibiotics. The study followed a cohort of patients who were administered the compound alongside standard treatment protocols. Results indicated a significant reduction in infection rates and improved patient outcomes, suggesting the compound's potential as an adjunct therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.